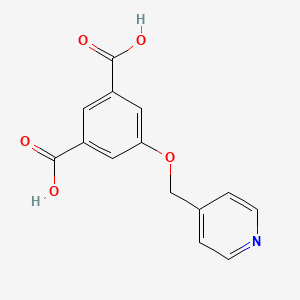

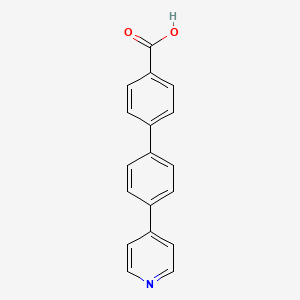

5-(Pyridin-4-yl)isophthalic acid

Übersicht

Beschreibung

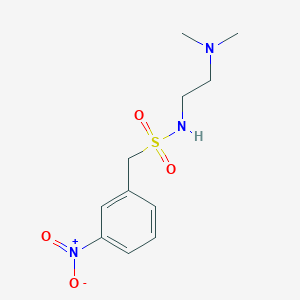

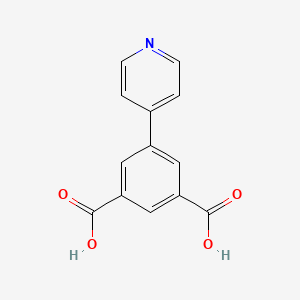

5-(Pyridin-4-yl)isophthalic acid is a chemical compound with the molecular formula C13H9NO4 . It is often used as a ligand in the synthesis of various coordination polymers .

Synthesis Analysis

The compound has been synthesized in various studies. For instance, it was used as a ligand in the synthesis of a copper (II) coordination polymer . It was also used in the synthesis of a coordination polymer under hydrothermal conditions . Another study reported its use in the synthesis of CoII coordination polymers .Molecular Structure Analysis

In the molecular structure of 5-(Pyridin-4-yl)isophthalic acid, the two carboxylic groups and the benzene ring are approximately co-planar, with a maximum atomic deviation of 0.175 (4) Å. The pyridine ring is oriented at a dihedral angle of 31.07 (18)° with respect to the benzene ring .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it was used in the self-assembly of transition metal salts to afford a series of entangled coordination frameworks based on different metal cluster cores . It was also used in the synthesis of a T-shape organic molecule via a Suzuki coupling reaction .Wissenschaftliche Forschungsanwendungen

- Application : 5-(Pyridin-4-yl)isophthalic acid can be used as a building block in designing coordination polymers and other supramolecular structures. Its carboxylic groups facilitate hydrogen bonding interactions, leading to intricate three-dimensional frameworks .

- Application : 5-(Pyridin-4-yl)isophthalic acid can act as a ligand in the synthesis of coordination polymers. These materials exhibit diverse properties, including magnetism, luminescence, and gas adsorption .

- Application : The compound can serve as a ligand in mixed-lanthanide complexes, allowing tunable emission colors. These complexes find use in sensors, imaging, and optoelectronic devices .

- Application : By reacting 5-(Pyridin-4-yl)isophthalic acid with d-block metal ions (e.g., Mn(II), Zn(II), Pb(II)), functional coordination polymers can be synthesized. These materials may exhibit interesting properties such as catalysis, gas storage, or selective adsorption .

- Application : The crystal structure of 5-(Pyridin-4-yl)isophthalic acid reveals its planar geometry, hydrogen bonding patterns, and dihedral angles. Such studies contribute to our understanding of molecular behavior in the solid state .

Supramolecular Chemistry and Crystal Engineering

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Mixed-Lanthanide Complexes

Functional Coordination Polymers

Crystallography and Structural Studies

Supramolecular Synthons for Functional Materials

Eigenschaften

IUPAC Name |

5-pyridin-4-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-5-9(6-11(7-10)13(17)18)8-1-3-14-4-2-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMFFUYADOLVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yl)isophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5-(Pyridin-4-yl)isophthalic acid primarily used for in the context of these research articles?

A1: 5-(Pyridin-4-yl)isophthalic acid (H2PIA) is primarily used as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). [, , , , , , , , , , , , , ]

Q2: What structural features make H2PIA suitable for MOF synthesis?

A2: H2PIA possesses two carboxylic acid groups and a pyridine nitrogen atom capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form extended framework structures. [, , , , , , ]

Q3: What is the role of the DMF/H2O ratio in the synthesis of Ln-MOFs using H2PIA?

A3: The DMF/H2O volume ratio plays a crucial role in controlling the dimensionality and connectivity of the resulting Ln-MOFs. Different ratios lead to the formation of 2D or 3D structures with varying topologies. []

Q4: Can you provide an example of how auxiliary ligands influence the framework structure in H2PIA-based MOFs?

A4: In the presence of auxiliary N-donor ligands like 2,2′-bipyridine (2,2′-bpy) or 1,10-phenanthroline (phen), Co(II) complexes with H2PIA form 2D → 2D entangled polymers with polycatenated and polyrotaxane features. These features are absent when only H2PIA is used. []

Q5: How does the incorporation of H2PIA affect the luminescent properties of the resulting MOFs?

A5: Lanthanide-based MOFs synthesized with H2PIA exhibit tunable luminescence properties. This tunability is observed by changing the temperature and varying the excitation wavelength. [, ]

Q6: Have any magnetic properties been observed in MOFs containing H2PIA?

A6: Yes, several studies report interesting magnetic behaviors in H2PIA-based MOFs. For instance, a Cu(II) coordination polymer with H2PIA displays a twofold interpenetrated 3D structure and exhibits antiferromagnetic interactions. [, , , ] Additionally, Dy(III) frameworks show slow magnetic relaxation. []

Q7: Can H2PIA-based MOFs be utilized for gas adsorption?

A7: Yes, the porous nature of some H2PIA-based MOFs allows for gas adsorption. Studies have shown successful N2 and CO2 gas adsorption in these materials, highlighting their potential for gas separation and storage applications. [, , ]

Q8: How does shifting the coordination site of the pyridyl group in H2PIA analogues influence CO2 capture?

A8: Studies using isomers of H2PIA with the pyridyl nitrogen in different positions demonstrate that the coordination site significantly impacts CO2 adsorption enthalpy and selectivity. This suggests fine-tuning the ligand structure can optimize MOFs for CO2 capture. []

Q9: What role do templating agents play in the synthesis of Co,Mn-MOFs using H2PIA?

A9: The presence of organic molecules with reactive functional groups as templates during the synthesis influences the final structure of Co,Mn-MOFs. For example, using 4,4′-bipyridyl or cyanoacetic acid as templates leads to the formation of distinct 3D and 2D structures, respectively. []

Q10: How does the choice of metal ion affect the structure of MOFs synthesized with H2PIA?

A10: The specific metal ion used during synthesis significantly influences the resulting MOF structure. For instance, Cd(II) complexes with H2PIA form 3D frameworks, while Co(II) complexes generate 2D layer structures. This difference highlights the importance of metal ion selection in controlling the final MOF architecture. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.